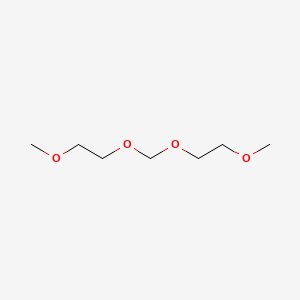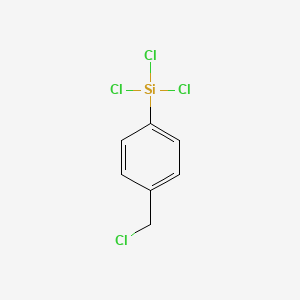
4-(Chloromethyl)phenyltrichlorosilane
描述
4-(Chloromethyl)phenyltrichlorosilane is an organosilicon compound with the molecular formula C7H6Cl4Si. It is a clear, colorless liquid that is primarily used as a pharmaceutical intermediate . This compound is known for its reactivity with water and sensitivity to moisture, making it essential to handle it under dry, inert gas conditions .
作用机制
Target of Action
4-(Chloromethyl)phenyltrichlorosilane, also known as Trichloro(4-(chloromethyl)phenyl)silane, is a type of organosilicon compoundIt is known to react with various compounds such as hydrogen, oxygen, and amines .
Biochemical Pathways
It is used in organic synthesis reactions, such as the ruthenium-catalyzed hydrogen transfer reaction and the suzuki coupling reaction . These reactions involve complex biochemical pathways that can have downstream effects on various biological processes.
Pharmacokinetics
It is known that the compound reacts with water , which could potentially affect its bioavailability.
Result of Action
It is known to be used as a cross-linking agent for silicone rubber, improving its elasticity and heat resistance . This suggests that it can cause significant changes in the properties of the materials it interacts with.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it reacts violently with water , and it decomposes at high temperatures . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the presence of water and the temperature of the environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)phenyltrichlorosilane typically involves the reaction of 4-(Chloromethyl)phenylmagnesium bromide with silicon tetrachloride. This reaction is carried out in an anhydrous solvent such as toluene or bicyclohexane under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions
4-(Chloromethyl)phenyltrichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Polymerization: It can undergo self-polymerization to form nanostructures.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Nonpolar solvents like toluene and bicyclohexane are preferred for these reactions.
Temperature: Reactions are typically carried out at controlled temperatures ranging from -4°C to 20°C.
Major Products
Silanols: Formed through hydrolysis.
Organosilanes: Formed through substitution reactions with various nucleophiles.
科学研究应用
4-(Chloromethyl)phenyltrichlorosilane has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)phenyltrimethoxysilane
- 4-(Chloromethyl)phenyltriethoxysilane
- 4-(Chloromethyl)phenylmethyldichlorosilane
Uniqueness
4-(Chloromethyl)phenyltrichlorosilane is unique due to its high reactivity and ability to form stable nanostructures. Its trichlorosilane group provides multiple reactive sites, making it more versatile compared to similar compounds with fewer reactive sites .
属性
IUPAC Name |
trichloro-[4-(chloromethyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl4Si/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYBQFPZMKPGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065584 | |
| Record name | Trichloro(4-(chloromethyl)phenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13688-90-9 | |
| Record name | Trichloro[4-(chloromethyl)phenyl]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-4-(trichlorosilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-4-(trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloro(4-(chloromethyl)phenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro[4-(chloromethyl)phenyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


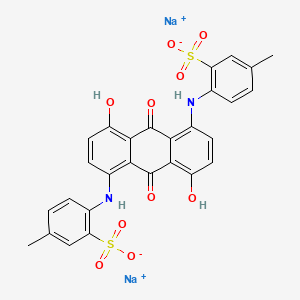

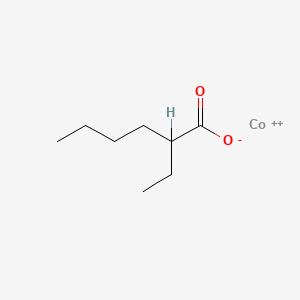

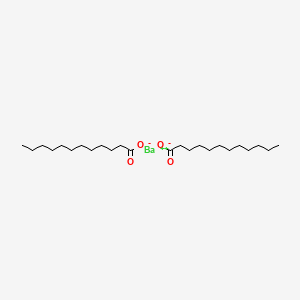
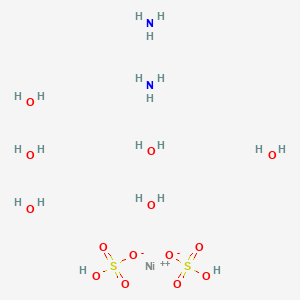
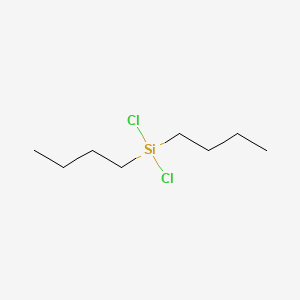

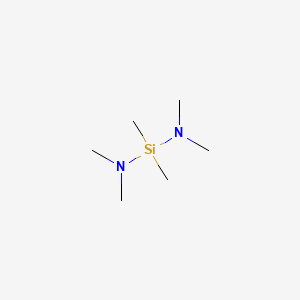
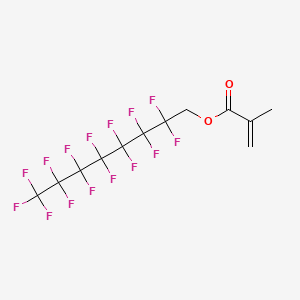


![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)
